molecular formula C8H7BrOS B8802662 (4-Bromothiophen-2-yl)(cyclopropyl)methanone

(4-Bromothiophen-2-yl)(cyclopropyl)methanone

Cat. No.: B8802662
M. Wt: 231.11 g/mol
InChI Key: BYUABLPJZYJPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromothiophen-2-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C8H7BrOS and its molecular weight is 231.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

(4-bromothiophen-2-yl)-cyclopropylmethanone

InChI

InChI=1S/C8H7BrOS/c9-6-3-7(11-4-6)8(10)5-1-2-5/h3-5H,1-2H2

InChI Key

BYUABLPJZYJPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropyl(2-thienyl)methanone (Aldrich, 1.5 g, 9.9 mmol) was diluted in chloroform (10 mL). Aluminum chloride (2.96 g, 22.2 mmol, 2.3 eq) was added, followed by the dropwise addition of bromine (0.56 mL, 11 mmol, 1.1 eq) in chloroform (10 mL). The mixture was stirred at rt overnight, then poured onto ice water (100 mL). The whole was extracted with dichloromethane, and the combined organic layers were dried over sodium sulfate, filtered, and concentrated to give brown oil. The crude product was purified by isco combiflash, 120 g column, eluting with 0-15% ethyl acetate in hexanes. Yellow oil was obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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